N-benzyl-2-cyano-2-(1,3-diazinan-2-ylidene)acetamide
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Overview
Description
N-benzyl-2-cyano-2-(1,3-diazinan-2-ylidene)acetamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in organic synthesis and their potential biological activities. The structure of this compound features a benzyl group, a cyano group, and a diazinane ring, making it a valuable intermediate in the synthesis of various heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-cyano-2-(1,3-diazinan-2-ylidene)acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of benzylamine with ethyl cyanoacetate in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like ethanol at elevated temperatures (around 70°C) for several hours, followed by purification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, solvent-free methods and microwave-assisted synthesis are explored to reduce environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-cyano-2-(1,3-diazinan-2-ylidene)acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyano group allows for condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form fused heterocyclic systems.
Common Reagents and Conditions
Bases: Triethylamine, sodium hydroxide
Solvents: Ethanol, dimethylformamide (DMF)
Catalysts: Triethylamine, microwave irradiation
Major Products Formed
Heterocyclic Compounds: Pyrroles, pyridines, and other nitrogen-containing heterocycles
Substituted Cyanoacetamides: Various derivatives with different functional groups
Scientific Research Applications
N-benzyl-2-cyano-2-(1,3-diazinan-2-ylidene)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new pharmaceutical agents.
Industry: Utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of N-benzyl-2-cyano-2-(1,3-diazinan-2-ylidene)acetamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano group and the diazinane ring play crucial roles in its reactivity. The compound can interact with biological targets through hydrogen bonding, nucleophilic attack, and other interactions, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-2-cyanoacetamide
- N-methyl-2-cyanoacetamide
- N-ethyl-2-cyanoacetamide
Uniqueness
N-benzyl-2-cyano-2-(1,3-diazinan-2-ylidene)acetamide is unique due to the presence of the benzyl group and the diazinane ring, which confer distinct reactivity and biological properties compared to other cyanoacetamides. Its structure allows for the formation of a wide range of heterocyclic compounds, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
N-benzyl-2-cyano-2-(1,3-diazinan-2-ylidene)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c15-9-12(13-16-7-4-8-17-13)14(19)18-10-11-5-2-1-3-6-11/h1-3,5-6,16-17H,4,7-8,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAHOWMATPUXQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=C(C#N)C(=O)NCC2=CC=CC=C2)NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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